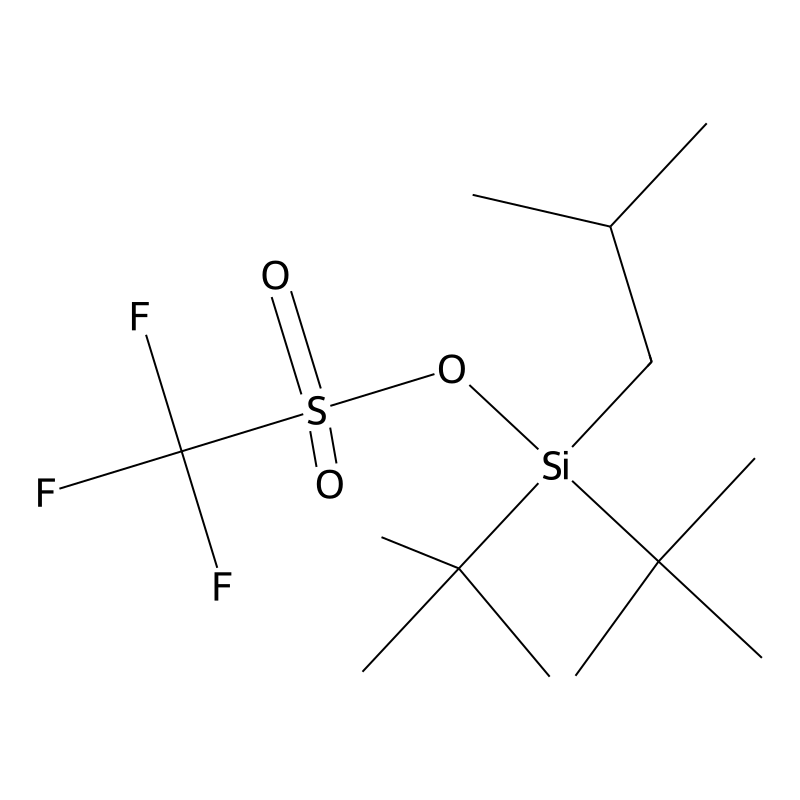

Di-tert-butylisobutylsilyl triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Di-tert-butylisobutylsilyl triflate is a specialized organosilicon compound characterized by its bulky structure, which includes two tert-butyl groups and an isobutyl group attached to a silicon atom, along with a triflate group. Its molecular formula is CHFOSSi, and it is known for its stability and effectiveness as a protecting group in organic synthesis. This compound was developed to offer enhanced protection for various functional groups, particularly hydroxyls and amines, under a range of reaction conditions .

DTBST does not have a direct role in biological systems. Its mechanism of action lies in its ability to:

- Form Stable Protecting Groups: The bulky tert-butyl groups shield the hydroxyl group in alcohols/diols, preventing unwanted reactions while allowing manipulation of other functionalities in the molecule [].

- Activate Substrates: The Lewis acidic triflate groups can activate nearby functional groups, facilitating their participation in subsequent reactions [].

DTBST is a potentially hazardous compound and should be handled with appropriate safety precautions:

Protection of Alcohols and Phenols

DTBS-Triflate functions as a powerful protecting group for hydroxyl functionalities (alcohols and phenols) []. Its bulky tert-butyl groups sterically hinder nucleophilic attacks, preventing unwanted reactions at the hydroxyl group while allowing further modifications on the molecule. The triflate leaving group (CF3SO3) facilitates efficient silylation under mild reaction conditions []. Following the desired transformations, the DTBS group can be selectively removed using acidic or fluoride-mediated deprotection strategies, enabling the regeneration of the free hydroxyl group [].

DTBS-Triflate can introduce the DTBS (tert-butyldimethylsilyl) group onto various organic functionalities. The DTBS group offers several advantages:

- Stability: It enhances the stability of sensitive functional groups like enols, alkynes, and allenes by preventing unwanted reactions [].

- Increased Volatility: The bulky tert-butyl group can improve the volatility of complex molecules, making them amenable to purification techniques like chromatography [].

- Derivatization: The DTBS group can serve as a handle for further derivatization reactions. For example, it can be readily converted to other silyl groups with specific properties [].

- Silylation of Alcohols: It effectively silylates primary and secondary alcohols, yielding stable silyl ethers. The reaction typically occurs at elevated temperatures (e.g., 65 °C in 1,4-dioxane) with the presence of bases like triethylamine .

- Protection of Amines: This compound can also protect primary amines directly, forming stable N–Si bonds that resist hydrolysis, making it advantageous for amine protection in synthetic pathways .

- Reactivity with Enolates: Di-tert-butylisobutylsilyl triflate reacts with potassium enolates from ketones to yield highly protected silyl enol ethers .

While specific biological activities of di-tert-butylisobutylsilyl triflate are not extensively documented, its role as a protecting group implies potential utility in the synthesis of biologically active compounds. The stability it provides to sensitive functional groups may facilitate the development of pharmaceuticals and other bioactive molecules .

The synthesis of di-tert-butylisobutylsilyl triflate is generally achieved through a two-step process starting from readily available precursors.

- Formation of the Silyl Group: The initial step involves the reaction of tert-butyl and isobutyl derivatives with chlorosilanes.

- Triflation: The resulting silyl compound is then treated with trifluoromethanesulfonic acid or its derivatives to introduce the triflate group, resulting in di-tert-butylisobutylsilyl triflate .

Di-tert-butylisobutylsilyl triflate finds applications primarily in organic synthesis as a protecting group. Its unique steric bulk allows it to protect sensitive functional groups during multi-step syntheses, particularly in:

- Synthesis of Complex Molecules: It is used in the preparation of complex natural products and pharmaceuticals by protecting reactive hydroxyl and amine groups during various chemical transformations .

- Development of Sialic Acid Derivatives: This compound has been employed in synthesizing double-protected sialic acid building blocks, which are crucial for glycoscience applications .

Research indicates that di-tert-butylisobutylsilyl triflate exhibits unique interactions due to its bulky structure. Its steric hindrance allows it to remain stable under conditions where other silyl protecting groups may fail. It has been shown to effectively protect acidic hydroxyl moieties while resisting hydrolysis, which is often a challenge with traditional silyl ethers .

Studies have also demonstrated that this compound can be deprotected using tetrabutylammonium fluoride or hydrofluoric acid, allowing for selective removal without compromising other functional groups present in the molecule .

Di-tert-butylisobutylsilyl triflate is part of a family of silyl protecting groups that include:

Di-tert-butylisobutylsilyl triflate stands out due to its exceptional stability under varied conditions and its effectiveness in protecting sensitive functional groups that are prone to hydrolysis or degradation.

Di-tert-butylisobutylsilyl triflate exhibits distinctive electrophilic activation behavior stemming from the highly polarized silicon-triflate bond and the pronounced electrophilic character of the silicon center. The compound functions as a potent Lewis acid, coordinating directly to electron-rich heteroatoms through one-center electrophilic coordination mechanisms [1].

The activation process initiates through the coordination of di-tert-butylisobutylsilyl triflate to nucleophilic sites on substrate molecules. The silicon atom, bearing a significant positive charge due to the electron-withdrawing triflate group, readily accepts electron density from oxygen, nitrogen, or sulfur-containing functional groups [2] [3]. This coordination creates activated complexes where the substrate becomes more susceptible to subsequent chemical transformations.

The electrophilic nature of the silicon center is enhanced by the trifluoromethanesulfonate leaving group, which exhibits exceptional nucleofugality. The triflate anion stabilizes the positive charge development at silicon during the activation process, facilitating rapid formation of silicon-heteroatom bonds [4]. Nuclear magnetic resonance studies reveal that the silicon resonance in di-tert-butylisobutylsilyl triflate appears significantly downfield at approximately 42-43 ppm, confirming the highly electrophilic character of the silicon atom [5].

The bulky di-tert-butyl and isobutyl substituents surrounding the silicon center influence the electrophilic activation mechanism by providing steric control over substrate approach. This steric environment creates a selectivity filter that discriminates between different nucleophilic sites based on their accessibility and geometric constraints [6]. The activation exhibits high regioselectivity, preferentially targeting less hindered heteroatoms while avoiding sterically congested positions.

Kinetic investigations demonstrate that di-tert-butylisobutylsilyl triflate-mediated activations proceed through second-order kinetics, with reaction rates proportional to both silyl triflate and substrate concentrations. The low activation energies observed for these processes, typically less than 10 kcal/mol, indicate the facility of the electrophilic coordination step [7].

Silicon-Oxygen Bond Polarization Effects

The silicon-oxygen bonds in di-tert-butylisobutylsilyl triflate exhibit pronounced polarization effects that fundamentally govern the compound's reactivity patterns. On the Pauling electronegativity scale, silicon possesses an electronegativity of 1.90 while oxygen exhibits 3.44, creating an electronegativity difference of 1.54 [8] [9]. This substantial difference results in highly polarized Si^δ+—O^δ− bonds where electrons are unequally shared, with oxygen retaining the larger share of electron density.

The polarization manifests in several measurable properties that distinguish silicon-oxygen bonds from their carbon-oxygen counterparts. Silicon-oxygen single bonds measure approximately 1.6 Å in length, considerably longer than the 1.4 Å observed for carbon-oxygen bonds, yet paradoxically exhibit greater bond strength at 452 kJ/mol compared to 360 kJ/mol for carbon-oxygen bonds [8] [10]. This apparent contradiction arises from the ionic character contribution to the overall bond strength, compensating for the increased bond length.

The polarization effects create distinctive reactivity patterns in di-tert-butylisobutylsilyl triflate. The electron-deficient silicon center becomes highly susceptible to nucleophilic attack, while the electron-rich oxygen atoms in the triflate group exhibit enhanced leaving group ability. The charge separation facilitates heterolytic bond cleavage processes, enabling smooth silicon-oxygen bond breaking under mild conditions [11].

Vibrational spectroscopy reveals that silicon-oxygen stretching frequencies in di-tert-butylisobutylsilyl triflate appear at characteristic positions reflecting the bond polarization. The triflate sulfonate stretch typically appears around 1200-1400 cm^-1, while the silicon-oxygen stretch occurs at lower frequencies around 800-900 cm^-1, consistent with the polarized nature of these bonds [12].

The polarization effects extend beyond the immediate silicon-triflate bond to influence the entire molecular structure. The electron-withdrawing triflate group increases the electrophilicity of silicon, making it more reactive toward nucleophiles while simultaneously weakening the silicon-carbon bonds to the alkyl substituents. This electronic influence explains the enhanced reactivity of di-tert-butylisobutylsilyl triflate compared to corresponding silyl chlorides or other silicon electrophiles [13].

Transition State Stabilization in Nucleophilic Substitutions

Nucleophilic substitution reactions at the silicon center of di-tert-butylisobutylsilyl triflate proceed through distinctive transition states that exhibit unique stabilization mechanisms compared to analogous carbon-centered reactions. The availability of low-lying d-orbitals on silicon enables the formation of hypervalent intermediates and transition states, fundamentally altering the reaction pathway compared to tetrahedral carbon systems [14] [15].

The primary pathway involves formation of pentacoordinate silicon transition states with trigonal bipyramidal geometry. In these arrangements, the incoming nucleophile and departing triflate group occupy axial positions while the three alkyl substituents remain in equatorial positions [16] [17]. This geometry minimizes steric interactions and maximizes orbital overlap between the nucleophile and silicon center.

Computational studies reveal that nucleophilic substitution at silicon typically exhibits single-well potential energy surfaces with stable pentacoordinate intermediates, contrasting sharply with the double-well surfaces characteristic of SN2 reactions at carbon [14]. The absence of a central barrier in many silicon systems reflects the enhanced ability of silicon to accommodate additional electron density through d-orbital participation.

The steric environment created by the di-tert-butyl and isobutyl groups significantly influences transition state stabilization. Increasing steric bulk around silicon can modulate the mechanism from the typical single-well pathway to triple-well or even double-well surfaces resembling carbon behavior [14] [15]. This steric control allows fine-tuning of reaction rates and selectivities through judicious choice of substituents.

Transition state stabilization in di-tert-butylisobutylsilyl triflate reactions also benefits from the exceptional leaving group ability of the triflate anion. The highly stabilized triflate leaving group reduces the energy required for silicon-oxygen bond cleavage, lowering overall activation barriers. Kinetic isotope effects and stereochemical studies confirm that silicon-triflate bond breaking occurs early in the reaction coordinate, consistent with the excellent nucleofugal properties of triflate [18].

The hypervalent character of silicon transition states enables multiple simultaneously occurring processes including nucleophile coordination, leaving group departure, and geometric rearrangement. This concerted nature contributes to the high efficiency and selectivity observed in di-tert-butylisobutylsilyl triflate-mediated transformations [19] [20].

Kinetic vs. Thermodynamic Control in Protection/Deprotection

The protection and deprotection chemistry of di-tert-butylisobutylsilyl groups exhibits distinct behavior under kinetic versus thermodynamic control regimes, providing synthetic chemists with orthogonal methods for achieving different selectivity patterns. Understanding these control mechanisms is crucial for optimizing reaction conditions and predicting product distributions in complex molecular systems [21] [22].

Under kinetic control conditions, typically achieved at low temperatures with rapid silylation protocols, di-tert-butylisobutylsilyl triflate protection exhibits selectivity based primarily on the relative rates of silylation at different hydroxyl sites. Primary alcohols react fastest due to minimal steric hindrance, followed by secondary alcohols, with tertiary alcohols showing the slowest reaction rates [23] [24]. This reactivity order reflects the accessibility of the hydroxyl group to the bulky silylating reagent rather than thermodynamic stability considerations.

The kinetic selectivity manifests prominently in competitive silylation experiments where multiple hydroxyl groups are present. Studies demonstrate that primary hydroxyl groups can be selectively protected in the presence of secondary or tertiary hydroxyl groups by employing sub-stoichiometric amounts of di-tert-butylisobutylsilyl triflate at low temperatures. The large steric bulk of the di-tert-butyl substituents amplifies these kinetic effects compared to smaller silyl protecting groups [25] [24].

Thermodynamic control emerges under conditions of elevated temperature, extended reaction times, or when equilibrating conditions are employed. Under these circumstances, the most thermodynamically stable silyl ether predominates regardless of initial kinetic preferences. The exceptional stability of di-tert-butylisobutylsilyl ethers toward hydrolysis makes them particularly suitable for thermodynamic control strategies [26] [27].

Deprotection processes also exhibit kinetic versus thermodynamic selectivity patterns. Under mild acidic conditions, less hindered silyl ethers undergo preferential cleavage based on steric accessibility to the deprotecting reagent. Conversely, under harsh conditions or with strongly coordinating reagents like fluoride, electronic factors become dominant, leading to thermodynamic control where the most electrophilic silicon centers are attacked first [28] [27].

The temperature dependence of selectivity provides a powerful tool for controlling protection/deprotection outcomes. Kinetic control typically shows strong negative temperature dependence, with selectivity decreasing at elevated temperatures as thermal energy overcomes kinetic barriers. Thermodynamic control exhibits the opposite trend, with selectivity often improving at higher temperatures as equilibrium is more rapidly established [22].

Dates

Explore Compound Types